5-(Methoxycarbonyl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

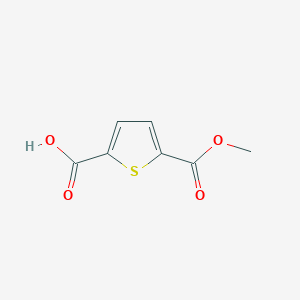

5-(Methoxycarbonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a methoxycarbonyl group and a carboxylic acid group attached to the thiophene ring.

Wirkmechanismus

Target of Action

The primary targets of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid are currently unknown . This compound is a monoester derivative of 2,5-thiophenedicarboxylic acid , which suggests it may interact with similar biological targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Given its structural similarity to 2,5-thiophenedicarboxylic acid, it may have similar effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid typically involves the esterification of thiophene-2,5-dicarboxylic acid. One common method includes the reaction of thiophene-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Biologische Aktivität

5-(Methoxycarbonyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, including antioxidant and antibacterial activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methoxycarbonyl group at the 5-position and a carboxylic acid at the 2-position. This structure is conducive to various chemical interactions, making it a versatile candidate for biological applications.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxylic acid exhibit notable antioxidant properties. In a comparative study, the antioxidant activity of several derivatives was assessed using the ABTS assay, where the compound 7a (an amino thiophene derivative) showed a significant inhibition percentage of 62.0%, comparable to ascorbic acid (88.44%) . The presence of electron-donating groups like amino groups enhances the antioxidant potential by stabilizing free radicals through resonance stabilization.

Table 1: Antioxidant Activity of Thiophene Derivatives

Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives has been evaluated against various pathogenic bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that the amino thiophene derivatives showed higher antibacterial activity compared to hydroxyl or methyl derivatives, with inhibition percentages ranging from 40.0% to 86.9% against Gram-positive bacteria .

Table 2: Antibacterial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Inhibition (%) | Reference |

|---|---|---|---|

| 7b | P. aeruginosa | 86.9 | |

| S. aureus | 83.3 | ||

| B. subtilis | 82.6 | ||

| 3b | B. subtilis | 78.3 |

The structural modifications significantly influence the antibacterial activity, with methoxy groups enhancing hydrophilicity and solubility, thereby improving bioavailability and efficacy against bacterial strains .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiophene derivatives, including those with methoxy groups, and evaluated their biological activities through in vitro assays. The findings highlighted that compounds with amino substitutions demonstrated superior activity profiles compared to their hydroxyl or methyl counterparts.

- Mechanistic Insights : Mechanistic studies suggested that the enhanced biological activity could be attributed to the ability of these compounds to interact with bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

- Comparative Analysis : In a comparative analysis of different classes of thiophene derivatives, it was found that those containing an amino group exhibited not only higher antioxidant capacities but also better antibacterial effects, suggesting a potential dual-action mechanism beneficial for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(Methoxycarbonyl)thiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for various modifications, enabling the creation of a wide range of thiophene derivatives. These derivatives are often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions and Derivatives:

- Deprotonation Reactions: The compound can undergo double deprotonation when treated with strong bases such as lithium diisopropylamide (LDA), yielding 5-lithio derivatives that serve as precursors for further substitutions .

- Coupling Reactions: It is used as a substrate in coupling reactions, such as Ullmann coupling, which is essential for forming carbon-carbon bonds in complex organic molecules .

- Synthesis of Functional Compounds: The compound can be transformed into various functionalized thiophenes through electrophilic aromatic substitution and other reactions, expanding its utility in synthesizing biologically active compounds .

Photonic Materials

The derivatives of thiophene, including this compound, have been explored for their applications in photonic materials. Their conjugated systems allow for effective light absorption and emission properties.

Applications in Electronics:

- Organic Light Emitting Diodes (OLEDs): Thiophene derivatives are utilized in the fabrication of OLEDs due to their favorable electronic properties, which enhance light emission efficiency.

- Solar Cells: The compound's ability to form conjugated systems makes it suitable for use in organic photovoltaic devices, contributing to improved energy conversion efficiencies .

Biological Activities

Recent studies have indicated that this compound exhibits potential biological activities, making it a candidate for pharmaceutical research.

Biological Studies:

- Antimicrobial Properties: Some derivatives have shown promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

- Anti-inflammatory Effects: Research indicates that certain thiophene derivatives may possess anti-inflammatory properties, providing a basis for their use in therapeutic applications targeting inflammatory diseases .

Material Science Applications

In addition to its role in electronics and pharmaceuticals, this compound has implications in material science.

Polymer Chemistry:

- Conductive Polymers: The incorporation of thiophene units into polymer matrices has led to the development of conductive polymers with applications in sensors and flexible electronics.

- Dyes and Pigments: The structural features of thiophenes allow them to be used as dyes and pigments due to their vibrant colors and stability under light exposure .

Eigenschaften

IUPAC Name |

5-methoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHZGBOWRWIEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355948 | |

| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50340-79-9 | |

| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid and how does this influence its crystal structure?

A1: this compound is a derivative of 2,5-thiophenedicarboxylic acid, where one of the carboxylic acid groups is esterified with a methyl group. [] The molecule features a thiophene ring with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. [] The carboxylic acid and methoxycarbonyl groups are almost coplanar with the thiophene ring, forming dihedral angles of 3.1° and 3.6° respectively. [] This planarity allows for strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers in the crystal structure. []

Q2: Can you provide the molecular formula and weight of this compound?

A2: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C7H6O4S. [] From this, we can calculate the molecular weight:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.